molecular formula C23H20N4O5 B2947735 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1242906-28-0

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2947735
CAS No.: 1242906-28-0
M. Wt: 432.436
InChI Key: MFKSDBFBCNSAII-UHFFFAOYSA-N
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Description

The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 1,3-benzodioxole moiety. The acetamide side chain is linked to a 4-ethoxyphenyl group, which contributes to its electronic and steric properties. The 1,3-benzodioxol-5-yl group may enhance binding to aromatic or hydrophobic pockets in biological targets, as seen in cytohesin inhibitors like secinH3 (), while the 4-ethoxyphenyl substituent likely modulates solubility and metabolic stability compared to halogenated or methylated analogs .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-2-30-17-6-4-16(5-7-17)24-22(28)13-26-9-10-27-19(23(26)29)12-18(25-27)15-3-8-20-21(11-15)32-14-31-20/h3-12H,2,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKSDBFBCNSAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Structural Features

The molecular formula of the compound is C22H16N4O6C_{22}H_{16}N_{4}O_{6}, with a molecular weight of approximately 432.4 g/mol. The structure consists of a benzodioxole moiety, a pyrazolopyrazine core, and an acetamide group, which are believed to contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC22H16N4O6
Molecular Weight432.4 g/mol
CAS Number1190014-12-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to enhance its biological properties. The synthetic routes often include the formation of the pyrazolo[1,5-a]pyrazine scaffold followed by the introduction of the benzodioxole moiety and subsequent acetamide formation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown activity against Mycobacterium tuberculosis (Mtb). Modifications to the pyrazolo[1,5-a]pyrazine core could enhance selectivity and potency against various bacterial strains.

In a study evaluating the antibacterial activity of related compounds, it was found that certain substitutions could modulate both efficacy and cytotoxicity without compromising microbial selectivity. These findings suggest that the compound may also possess potential as an antibacterial agent.

Anticancer Properties

The compound's anticancer potential has been investigated in several studies. Preliminary results indicate that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

For example, in vitro studies have demonstrated that related pyrazolo[1,5-a]pyrazines can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. The presence of the benzodioxole moiety may further enhance these effects by acting on specific signaling pathways involved in cancer progression.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A derivative with a similar structural backbone was tested against multiple bacterial strains, showing significant inhibition zones indicating effective antibacterial activity.
  • Anticancer Mechanism Investigation : A related compound was shown to induce apoptosis in breast cancer cells through mitochondrial pathway activation, suggesting potential therapeutic applications.
  • In Vivo Studies : Animal models treated with similar pyrazolo compounds exhibited reduced tumor sizes compared to control groups, supporting the hypothesis of their anticancer efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Variations vs. Target Compound Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Evidence Source
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide 4-Chloro-3-(trifluoromethyl)phenyl vs. 4-ethoxyphenyl C22H16ClF3N4O4 516.8 Higher lipophilicity (electron-withdrawing groups)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide 3,4-Dimethoxyphenyl and dihydrobenzodioxin vs. benzodioxol/ethoxy C23H22N4O6 450.4 Enhanced hydrogen bonding (methoxy groups)
N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide Benzyl vs. 4-ethoxyphenyl on acetamide C23H22N4O3 402.5 Reduced steric hindrance; potential CNS activity
2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl and 2-chloro-5-(trifluoromethyl)phenyl substitutions C21H13Cl2F3N4O2 481.3 High halogen content; possible kinase inhibition

Key Observations:

The 4-ethoxyphenyl group in the target compound balances moderate lipophilicity (XLogP ~2.7) with metabolic stability, as ethoxy groups are less prone to rapid oxidation than methyl or benzyl substituents .

Biological Activity Trends :

  • Compounds with benzodioxol substituents (e.g., secinH3 in ) show activity against cytohesins, suggesting the target compound may share similar targets .
  • Halogenated analogs () are often prioritized in drug discovery for their enhanced binding affinity and stability, though they may incur higher toxicity risks .

Heterocyclic Variants with Modified Cores

Table 2: Compounds with Related Heterocyclic Scaffolds

Compound Name Core Structure Modification Molecular Formula Notable Activities Evidence Source
2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide Pyrazolo[1,5-d][1,2,4]triazinone core C23H23N5O4 Unreported, but triazinones often show kinase inhibition
NAV2729 (3-(4-chlorophenyl)-5-(4-nitrophenyl)-2-(phenylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidinone core C22H16ClN5O3 ARF6 inhibitor (IC50 ~5 μM)

Key Observations:

Core Flexibility: Replacing pyrazinone with pyrimidinone (NAV2729) or triazinone () alters hydrogen-bonding capacity and ring strain, impacting target selectivity. NAV2729’s pyrimidinone core is critical for ARF6 inhibition . Pyrazolo-triazinone hybrids () may exhibit broader kinase inhibition due to increased nitrogen content .

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